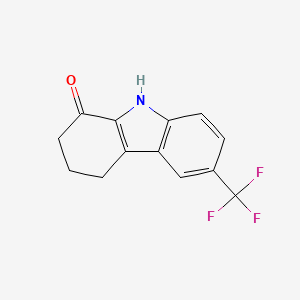
Fmoc-Hyp(tBu)-OH
Descripción general
Descripción
“Fmoc-Hyp(tBu)-OH” is a compound used in peptide synthesis. Its full name is Fmoc-O-tert-butyl-L-hydroxyproline . It has an empirical formula of C24H27NO5 and a molecular weight of 409.47 .
Synthesis Analysis
The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of molecules like Fmoc-Hyp(tBu)-OH in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .Molecular Structure Analysis
The molecular structure of Fmoc-Hyp(tBu)-OH can be represented by the SMILES stringCC(C)(C)O[C@@H]1CC@HC(=O)OCC2c3ccccc3-c4ccccc24)C(O)=O . Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-Hyp(tBu)-OH include an optical activity of [α]20/D −25±2.5°, c = 1% in methanol . It is suitable for Fmoc solid-phase peptide synthesis .Aplicaciones Científicas De Investigación
Peptide Drug Synthesis
“Fmoc-Hyp(tBu)-OH” is used in the synthesis of peptides, which are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .
Green Chemistry
The Fmoc/tBu solid-phase synthesis strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . However, extensive washing with solvents is carried out between the synthetic steps . In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) .
Sustainable Solid-Phase Peptide Synthesis
In situ Fmoc removal is a sustainable solid-phase peptide synthesis approach . This strategy combines the two main steps of SPPS, deprotection and coupling, into one . This approach brings about a saving of 75% of the solvent .
Industrial Peptide Synthesis
The Fmoc/tBu solid-phase synthesis is also the method of choice for the synthesis of peptides in industrial settings . This method allows the use of an excess of reagents to achieve quantitative yields .
Environmental Impact Reduction
The use of greener solvents in SPPS, as proposed in recent studies, will translate into a smaller impact on the environment and on human health .
Health Impact Reduction
The adoption of green solvents in SPPS does not impair the synthetic process . Their use will lead to a smaller impact on human health .
Mecanismo De Acción
Target of Action
Fmoc-Hyp(tBu)-OH is primarily used in the synthesis of peptides . Peptides are gaining considerable attention as potential drugs . The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .
Mode of Action
The Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . This synthetic strategy involves the coupling of the Fmoc-amino acid to the resin . Once the coupling is completed, piperidine or 4-methylpiperidine is added up to a concentration of 20% to the coupling cocktail, which contains an excess of Fmoc-aa-OxymaPure (active ester) and Fmoc-peptide resin .
Biochemical Pathways
The Fmoc/tBu solid-phase synthesis is a key biochemical pathway in the production of peptides . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Pharmacokinetics
The pharmacokinetics of Fmoc-Hyp(tBu)-OH are largely determined by the solid-phase peptide synthesis process .
Result of Action
The result of the action of Fmoc-Hyp(tBu)-OH is the production of peptides, which are gaining considerable attention as potential drugs . These peptides can be directly used in native chemical ligation reactions with fast shift kinetics at neutral pH .
Action Environment
The action environment of Fmoc-Hyp(tBu)-OH is primarily in the laboratory setting, where it is used in the synthesis of peptides . Their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/t15-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBXBYOKQUEIDW-VFNWGFHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Hyp(tBu)-OH | |
CAS RN |
122996-47-8 | |
| Record name | (2S,4R)-4-(tert-butoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Fmoc-Hyp(tBu)-OH in the synthesis of !-conotoxin TxIC?
A1: Fmoc-Hyp(tBu)-OH is a protected form of hydroxyproline, a key amino acid found in !-conotoxin TxIC. The research article highlights that !-conotoxin TxIC possesses a high degree of post-translational modification, including the presence of two 4-trans hydroxyproline moieties []. While the article doesn't explicitly detail the synthesis procedure, it's highly likely that Fmoc-Hyp(tBu)-OH served as a building block during the solid-phase peptide synthesis (SPPS) of !-conotoxin TxIC or its analogs. The Fmoc group acts as a temporary protecting group for the amino terminus, while the tBu group protects the hydroxyl side chain of hydroxyproline, allowing for controlled and sequential addition of amino acids during SPPS.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




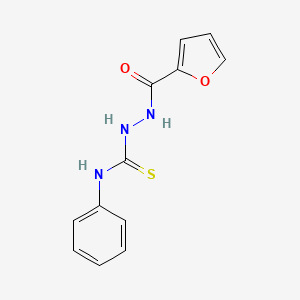
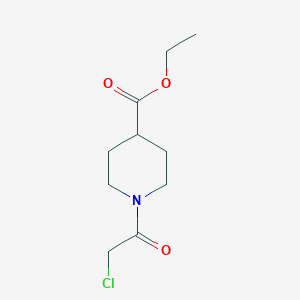
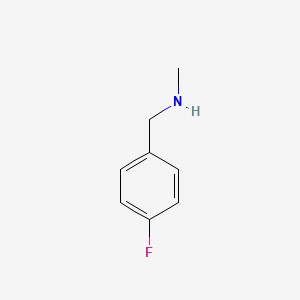
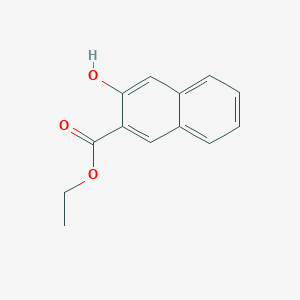
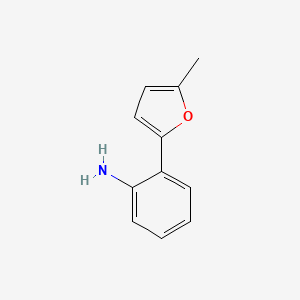
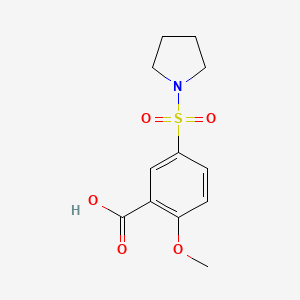
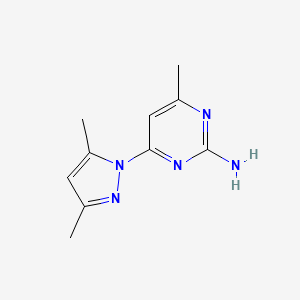
![2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1299116.png)
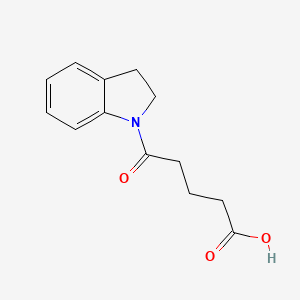

![3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1299124.png)

